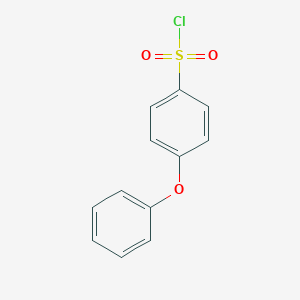

4-phenoxybenzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZPONOMFWAPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383382 | |

| Record name | 4-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-92-3 | |

| Record name | 4-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-phenoxybenzenesulfonyl chloride from Diphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenoxybenzenesulfonyl chloride, a valuable building block in medicinal chemistry and material science. The primary synthetic route involves the electrophilic aromatic substitution of diphenyl ether. This document details the underlying chemical principles, experimental procedures, and characterization of the final product.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules.[1] Its utility lies in the reactive sulfonyl chloride moiety, which readily participates in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] These structural motifs are present in a wide array of biologically active compounds and specialty polymers. The synthesis of this compound is primarily achieved through the direct chlorosulfonation of diphenyl ether.

Reaction Overview and Mechanism

The synthesis of this compound from diphenyl ether is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The overall transformation can be conceptually divided into two main stages:

-

Sulfonation: Diphenyl ether reacts with a sulfonating agent, typically chlorosulfonic acid, to introduce a sulfonic acid group onto one of the aromatic rings, forming 4-phenoxybenzenesulfonic acid.

-

Chlorination: The intermediate sulfonic acid is then converted to the corresponding sulfonyl chloride. When chlorosulfonic acid is used as the reagent, this conversion often occurs in situ. The use of thionyl chloride can also facilitate this step.

The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, generated from chlorosulfonic acid. The phenoxy group of the diphenyl ether is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para relative to the ether linkage. Due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.

The general mechanism for the electrophilic aromatic sulfonation is as follows:

-

Generation of the electrophile (sulfur trioxide).

-

Attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion).[2]

-

Deprotonation of the arenium ion by a weak base to restore aromaticity and yield the sulfonic acid.[2]

-

Conversion of the sulfonic acid to the sulfonyl chloride.

Experimental Protocols

Disclaimer: This is an adapted procedure and should be performed with all necessary safety precautions in a well-ventilated fume hood.

Materials:

-

Diphenyl ether

-

Chlorosulfonic acid

-

Thionyl chloride (optional)

-

Dichloromethane (or other inert solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Recrystallization solvent (e.g., hexane, cyclohexane, or a mixture of ethyl acetate and heptane)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a trap

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

Step 1: Sulfonation and Chlorination

-

In a clean, dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), place a solution of diphenyl ether in an inert solvent like dichloromethane.

-

Cool the flask in an ice bath to 0-10 °C.

-

Slowly add chlorosulfonic acid (approximately 2-3 molar equivalents relative to diphenyl ether) dropwise from the dropping funnel while maintaining the internal temperature between 0 and 10 °C. Vigorous stirring is essential during the addition. The reaction is exothermic and will evolve hydrogen chloride gas.

-

If thionyl chloride is used, it can be added to the reaction mixture before the addition of chlorosulfonic acid. Patent literature suggests using a significant excess of thionyl chloride.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-10 °C) for a specified period (e.g., 1-2 hours) to ensure complete sulfonation.

-

To complete the conversion of the sulfonic acid to the sulfonyl chloride, the reaction mixture can then be allowed to warm to room temperature and stirred for several hours, or gently heated to reflux (approximately 40-70°C, depending on the solvent) until the evolution of HCl and SO₂ ceases.

Step 2: Work-up and Isolation

-

Cool the reaction mixture back down in an ice bath.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed with extreme caution as the quenching of excess chlorosulfonic acid is highly exothermic.

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane.

-

Combine the organic extracts and wash them sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Step 3: Purification

-

The crude product, which may be a solid or a viscous oil, can be purified by recrystallization.

-

Common solvents for the recrystallization of aryl sulfonyl chlorides include non-polar solvents like hexane or cyclohexane, or solvent mixtures such as ethyl acetate/heptane.

-

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClO₃S | |

| Molecular Weight | 268.72 g/mol | |

| CAS Number | 1623-93-4 | |

| Appearance | White to off-white solid | |

| Melting Point | 41-44 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents |

Table 2: Summary of Reaction Conditions and Expected Outcome

| Parameter | Condition/Value | Notes |

| Reactants | Diphenyl ether, Chlorosulfonic acid | Thionyl chloride can be used as an additional reagent. |

| Molar Ratio | Diphenyl ether : Chlorosulfonic acid (1 : 2-3) | An excess of chlorosulfonic acid is typically used. |

| Solvent | Dichloromethane or other inert solvent | The reaction can sometimes be run neat. |

| Sulfonation Temp. | 0-10 °C | Control of temperature is crucial to minimize side reactions. |

| Chlorination Temp. | Room temperature to reflux | Depends on the specific procedure and reagents. |

| Reaction Time | Several hours | Monitoring by TLC or other methods is recommended. |

| Typical Yield | Not explicitly found in literature | Expected to be moderate to good. |

| Purification | Recrystallization | Hexane or ethyl acetate/heptane are suitable solvents. |

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the nine aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the twelve carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride group, typically strong absorbances around 1370 cm⁻¹ and 1180 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Note: While specific spectral data for this compound was not found in the searched literature, the expected spectral features are based on the known values for similar aromatic sulfonyl chlorides.

Visualizations

Reaction Workflow

References

4-phenoxybenzenesulfonyl chloride chemical properties and reactivity

An In-depth Technical Guide to 4-Phenoxybenzenesulfonyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an important bifunctional organic compound, classified as a sulfonylating agent.[1] Its utility in synthetic chemistry stems from the highly reactive sulfonyl chloride (-SO₂Cl) functional group, which is a potent electrophile that readily undergoes nucleophilic substitution reactions.[1] This reagent serves as a critical "building block," particularly in medicinal chemistry, for introducing the 4-phenoxybenzenesulfonyl moiety into target molecules.[1] This structural unit is present in various bioactive compounds and its incorporation can modulate a molecule's physicochemical properties, such as solubility and electronic characteristics.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1][2][3] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1623-92-3 | [1][2][4][5][6] |

| Molecular Formula | C₁₂H₉ClO₃S | [4][5][6] |

| Molecular Weight | 268.72 g/mol | [1][5][6] |

| Appearance | White crystalline solid/powder | [2] |

| Melting Point | 41-44 °C | [2] |

| Boiling Point | 180 °C @ 5 mmHg | [2][4] |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [2] |

| InChI Key | QIZPONOMFWAPRR-UHFFFAOYSA-N | [1][4][6] |

| SMILES | ClS(=O)(=O)c1ccc(Oc2ccccc2)cc1 |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.

Caption: General reaction pathways of this compound with common nucleophiles.

Sulfonamide Formation

The reaction with primary or secondary amines is a cornerstone of its application, yielding sulfonamides.[1] This transformation is fundamental in medicinal chemistry for generating libraries of potential drug candidates.[1] The reaction typically proceeds rapidly in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride byproduct.

Mechanism: The reaction follows a nucleophilic acyl substitution-like pathway. The amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen by a base, yields the stable sulfonamide product.

Sulfonate Ester Formation

In a similar fashion, this compound reacts with alcohols to form sulfonate esters.[1] This reaction is often carried out in the presence of a base like pyridine, which can also act as a nucleophilic catalyst.[7] The resulting sulfonate esters are excellent leaving groups, making them useful intermediates for subsequent nucleophilic substitution (Sₙ2) reactions.[8][9]

Mechanism: The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl sulfur. Pyridine facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and by neutralizing the HCl produced.[9][10] The stereochemistry at the alcohol's carbon center is retained during the formation of the sulfonate ester, as the C-O bond is not broken.[8][9]

Hydrolysis

Due to the high reactivity of the sulfonyl chloride group, the compound is readily hydrolyzed by water to the corresponding 4-phenoxybenzenesulfonic acid.[1] This reaction underscores the necessity of performing reactions under anhydrous conditions to maintain the integrity of the reagent.[1][3] The hydrolysis can be rapid, especially when compared to less reactive sulfonyl chlorides.[11]

Electrophilic Aromatic Substitution

While the primary reactivity is centered on the sulfonyl chloride group, the two aromatic rings can undergo electrophilic aromatic substitution.[1] The phenoxy group acts as an ortho-, para-directing activator, while the sulfonyl chloride group is a meta-directing deactivator.[1] The interplay between these groups dictates the regioselectivity of reactions like nitration or halogenation on the aromatic rings.[1]

Experimental Protocols

The following are representative protocols for the synthesis of sulfonamides and sulfonate esters using this compound, adapted from general procedures for sulfonyl chlorides.[8][12][13]

Synthesis of N-Benzyl-4-phenoxybenzenesulfonamide (Sulfonamide Formation)

Caption: Experimental workflow for a typical sulfonamide synthesis.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 mmol, 268.7 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 mmol, 107.2 mg).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 mmol, 121.4 mg, 0.167 mL) dropwise to the stirred solution over 10 minutes.[13]

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[13]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the solution sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).[13]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Synthesis of Phenyl 4-Phenoxybenzenesulfonate (Sulfonate Ester Formation)

Methodology:

-

Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve phenol (1.0 mmol, 94.1 mg) in anhydrous pyridine (5 mL).

-

Reagent Addition: Add this compound (1.1 mmol, 295.6 mg) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

Monitoring: Monitor the reaction by TLC to confirm the consumption of phenol.

-

Workup: Pour the reaction mixture into ice-cold 2 M HCl (25 mL) and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic extracts and wash sequentially with 2 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash chromatography on silica gel.[12]

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical research and development.

-

Pharmaceutical Development: It is a key intermediate for synthesizing sulfonamide drugs, which are known for their antibacterial properties.[13][14]

-

Medicinal Chemistry: The compound is used to create diverse molecular libraries for high-throughput screening in drug discovery. The 4-phenoxybenzenesulfonyl group can act as a scaffold to which various functionalities can be attached.[1]

-

Covalent Inhibitors: The sulfonyl chloride can function as an electrophilic "warhead" that forms a stable, covalent bond with nucleophilic amino acid residues (like cysteine) on a target protein, enabling potent inhibition and target identification.[1]

-

Agrochemicals: It is used in the formulation of herbicides and fungicides.[14]

-

Polymer Chemistry: The reagent finds use in the production of specialty polymers, where it can enhance thermal stability and chemical resistance.[14]

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is a corrosive and moisture-sensitive chemical that requires careful handling.

-

Hazards: Causes severe skin burns and serious eye damage.[3][4][5] Contact with water liberates toxic hydrogen chloride gas.[3][15] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[3][4] Use only in a well-ventilated area or under a chemical fume hood.[3][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous techniques.[3][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from water and incompatible materials such as strong oxidizing agents, strong bases, and amines.[3][15] Store in a corrosives area.[3][15]

Conclusion

This compound is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its ability to readily form sulfonamides and sulfonate esters makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory.

References

- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]

- 2. This compound CAS#: 1623-92-3 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-phenoxybenzenesulfonyl chloride (CAS 1623-92-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenoxybenzenesulfonyl chloride, a key reagent in organic synthesis and drug discovery. This document details its chemical and physical properties, synthesis, and reactivity, with a focus on its application in the development of therapeutic agents, particularly as an intermediate for matrix metalloproteinase (MMP) inhibitors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is a versatile sulfonylating agent, enabling the introduction of the 4-phenoxybenzenesulfonyl moiety into various molecules.[3] Proper handling in a dry, well-ventilated area is crucial due to its corrosive nature and sensitivity to moisture.[1][2][4]

| Property | Value | Reference |

| CAS Number | 1623-92-3 | [3] |

| Molecular Formula | C₁₂H₉ClO₃S | [3] |

| Molecular Weight | 268.72 g/mol | [3] |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 180 °C at 5 mmHg | [5] |

| Density | 1.366 g/cm³ (predicted) | [6] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Solubility | Soluble in organic solvents, reacts with water. | [7] |

| InChI Key | QIZPONOMFWAPRR-UHFFFAOYSA-N | [1] |

| SMILES | ClS(=O)(=O)c1ccc(Oc2ccccc2)cc1 | [1] |

Spectroscopic Data

| Technique | Key Features | Reference |

| Infrared (IR) | Strong characteristic bands for S=O stretching around 1370 cm⁻¹ and 1180 cm⁻¹. | [7] |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5–8.2 ppm. | [7] |

| ¹³C NMR | Carbons attached to the sulfonyl group appear in the range of δ 120–135 ppm. | [7] |

| Mass Spec (MS) | The molecular ion peak and characteristic fragmentation patterns can confirm the structure. | [7] |

Synthesis of this compound

The primary industrial and laboratory method for the preparation of this compound is the electrophilic aromatic substitution of diphenyl ether with chlorosulfonic acid.[7]

Experimental Protocol: Synthesis from Diphenyl Ether

Materials:

-

Diphenyl ether

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool an excess of chlorosulfonic acid in an ice bath.

-

Slowly add diphenyl ether to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or distillation under reduced pressure.

Chemical Reactivity and Applications

The high reactivity of the sulfonyl chloride functional group makes this compound a valuable reagent for introducing the 4-phenoxybenzenesulfonyl moiety.[7] Its primary applications are in the synthesis of sulfonamides and sulfonate esters.[7]

Sulfonamide Formation

This compound readily reacts with primary and secondary amines in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide range of biologically active compounds.[7]

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane

-

Pyridine or triethylamine

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine in anhydrous dichloromethane in a round-bottom flask.

-

Add pyridine or triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by column chromatography or recrystallization.

Sulfonate Ester Formation

In a similar fashion, this compound reacts with alcohols in the presence of a base to yield sulfonate esters.[7]

Materials:

-

This compound

-

Alcohol

-

Anhydrous dichloromethane

-

Pyridine or triethylamine

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask.

-

Add pyridine or triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous dichloromethane.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonate ester by column chromatography or recrystallization.

Role in Drug Development: Matrix Metalloproteinase (MMP) Inhibitors

This compound is a crucial building block in the synthesis of matrix metalloproteinase (MMP) inhibitors.[8] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1][9] Overexpression of MMPs, particularly MMP-2 and MMP-9, is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][9]

Derivatives of this compound, such as certain pyrrolidine derivatives, have shown potent inhibitory activity against MMP-2 and MMP-9.[8] These inhibitors typically function by chelating the active site zinc ion of the MMP, thereby blocking its catalytic activity.[8] The 4-phenoxybenzenesulfonyl moiety plays a critical role in binding to the enzyme's active site, contributing to the inhibitor's potency and selectivity.

MMP-9 Signaling Pathway and Inhibition

The expression and activity of MMP-9 are regulated by complex signaling pathways initiated by various extracellular stimuli, such as growth factors and pro-inflammatory cytokines.[1] These stimuli activate downstream signaling cascades, leading to the transcription and translation of the MMP-9 gene.[1] Inhibitors derived from this compound can block the enzymatic activity of secreted MMP-9, thereby preventing the degradation of the ECM and mitigating the pathological consequences.

MMP-2 Activation and Inhibition

MMP-2 is often activated at the cell surface by membrane-type MMPs (MT-MMPs).[10][11] Once activated, MMP-2 contributes to ECM degradation. Inhibitors based on the 4-phenoxybenzenesulfonyl scaffold can similarly target the active site of MMP-2, preventing its proteolytic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. This compound | 1623-92-3 | Benchchem [benchchem.com]

- 8. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MMP2 - Wikipedia [en.wikipedia.org]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

An In-depth Technical Guide to the Physical Properties of 4-Phenoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-phenoxybenzenesulfonyl chloride (CAS No: 1623-92-3). The information is intended to support research, synthesis, and drug development activities by offering detailed data, experimental context, and procedural insights.

Chemical Identity and Structure

This compound is an organic compound featuring a phenoxy group and a sulfonyl chloride functional group attached to a benzene ring. The sulfonyl chloride group is a highly reactive electrophile, making this compound a valuable reagent and building block in organic synthesis, particularly for creating sulfonamides and sulfonate esters.[1] Its structure facilitates the introduction of the 4-phenoxybenzenesulfonyl moiety into target molecules, which can modulate properties like lipophilicity and biological binding interactions.[1]

Molecular Formula: C₁₂H₉ClO₃S[2][3][4] Molecular Weight: 268.72 g/mol [2][3][5] IUPAC Name: 4-phenoxybenzene-1-sulfonyl chloride[4] SMILES: ClS(=O)(=O)C1=CC=C(OC2=CC=CC=C2)C=C1[4][6]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 41-44 °C | [6][7] |

| 43-44 °C | [2][3] | |

| 38.0-48.0 °C | [4] | |

| Boiling Point | 180 °C @ 5 mmHg | [3][7] |

| Density | 1.329 g/cm³ | [3] |

| 1.366 g/cm³ (Predicted) | [7] | |

| Appearance | White to cream or pale yellow crystals, powder, or solid.[4][6][7] | |

| Refractive Index | 1.548 | [3] |

| XLogP3 | 4.48720 | [3] |

Solubility and Handling

This compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding 4-phenoxybenzenesulfonic acid.[1] It is generally soluble in common organic solvents.[8] Due to its corrosive nature, appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used during handling.[6] The compound should be stored in a dry place, preferably in a closed container under an inert atmosphere like argon or nitrogen, and at refrigerated temperatures (0-8°C).[2][5][7]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable data and ensuring safety. The following sections outline methodologies for the synthesis and characterization of this compound.

The synthesis of aryl sulfonyl chlorides can be achieved through various methods, including the reaction of a sulfonic acid with a chlorinating agent or direct chlorosulfonation of an aromatic precursor. A common laboratory-scale synthesis involves the reaction of the corresponding sulfonic acid with an excess of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Workflow for Synthesis and Purification

Protocol Steps:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a drying tube, combine 4-phenoxybenzenesulfonic acid with an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) may be added.

-

Heating: Gently heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene-hexane).[9] The purity of the final product should be confirmed by analytical methods.

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

References

- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. echemi.com [echemi.com]

- 4. L17664.06 [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 97 1623-92-3 [sigmaaldrich.com]

- 7. This compound CAS#: 1623-92-3 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

4-phenoxybenzenesulfonyl chloride molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenoxybenzenesulfonyl chloride, a key intermediate in organic synthesis. The document details its molecular structure, chemical formula, physicochemical properties, and established experimental protocols for its synthesis and characterization.

Molecular Structure and Chemical Formula

This compound is an organosulfur compound featuring a phenoxy group and a sulfonyl chloride functional group attached to a central benzene ring at the para position (1,4-substitution).

The molecule's structure combines the reactivity of the sulfonyl chloride group with the characteristics of a diaryl ether. The sulfonyl chloride moiety is a potent electrophile, making it susceptible to nucleophilic attack, which is the basis for its utility in synthesis.[7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 268.72 g/mol | [1][2][3][6] |

| Appearance | White to cream or pale yellow crystals/powder | [5] |

| Melting Point | 41-44 °C | [3][8][9] |

| Boiling Point | 180 °C @ 5 mmHg | [2][9] |

| Density | 1.329 - 1.366 g/cm³ (Predicted) | [2][9] |

| Flash Point | 180 °C @ 5 mmHg | [2] |

| Refractive Index | 1.548 | [2] |

| Solubility | Soluble in organic solvents like DMF and diethyl ether |

Experimental Protocols

Synthesis via Chlorosulfonation of Diphenyl Ether

The primary industrial and laboratory method for synthesizing this compound is the direct chlorosulfonation of diphenyl ether using chlorosulfonic acid.[6] The following protocol is a representative example adapted from established procedures.

Materials:

-

Diphenyl ether

-

Chlorosulfonic acid

-

Thionyl chloride

-

N,N-dimethylformamide (DMF) or other N,N-dialkylcarboxamide (optional, as catalyst)

-

Inert solvent (e.g., a polychlorinated aliphatic hydrocarbon)

-

Crushed ice and water

-

Sodium carbonate solution (for washing)

-

Organic solvent for extraction (e.g., carbon tetrachloride or dichloromethane)

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet to a scrubber (for HCl and SO₂), charge the inert solvent and cool the vessel to a temperature between -10 °C and 0 °C.

-

Slowly and simultaneously add diphenyl ether and a stoichiometric excess of chlorosulfonic acid (approx. 1.8 to 2.1 moles per mole of diphenyl ether) to the cooled solvent while maintaining the low temperature.[1]

-

After the addition is complete, allow the mixture to stir for an additional hour at 0-10 °C to complete the initial sulfonation step.[1]

-

Optionally, add a catalytic amount of DMF.

-

Gradually increase the temperature of the reaction mixture to reflux (approximately 70-80°C) and add thionyl chloride. This step facilitates the conversion of the sulfonic acid to the sulfonyl chloride.[1]

-

Maintain the reflux until the evolution of HCl and SO₂ gases ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

Extract the product into an organic solvent like dichloromethane or carbon tetrachloride.

-

Wash the organic layer with water and then with a dilute sodium carbonate solution to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).

Safety Precautions: This reaction is hazardous and must be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the phenoxy and the sulfonyl-substituted benzene rings. The integration of these signals will correspond to the 9 protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, providing confirmation of the carbon skeleton.

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which allows for the confirmation of its elemental composition.[6] It is also a critical tool for identifying any low-level impurities or byproducts from the synthesis.[6]

3. Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the functional groups present. Strong absorption bands are expected for the S=O stretches of the sulfonyl chloride group, typically in the regions of 1380-1300 cm⁻¹ (asymmetric) and 1180-1150 cm⁻¹ (symmetric).

Key Applications in Research and Development

This compound is a versatile reagent widely used in several areas:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of sulfonamide drugs, which are known for their antibacterial properties.[1][7] The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages.[6]

-

Agrochemicals: It is employed in the formulation of various agrochemicals, including herbicides and fungicides.[1][7]

-

Polymer Chemistry: The compound is used in the production of specialty polymers, contributing to enhanced thermal stability and chemical resistance in the final materials.[1][7]

Visualization of Molecular Components

The following diagram illustrates the logical relationship between the core components of the this compound molecule.

References

- 1. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]

- 2. US2854477A - Method of making alkyl diphenyl ether sulfonates - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 1623-92-3 | Benchchem [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Solubility of 4-Phenoxybenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-phenoxybenzenesulfonyl chloride, a key reagent in organic synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a strong qualitative understanding of its solubility based on the behavior of structurally similar compounds and outlines detailed experimental protocols for its precise quantitative determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 1623-92-3 | [1][2] |

| Molecular Formula | C₁₂H₉ClO₃S | [1][2] |

| Molecular Weight | 268.72 g/mol | [2] |

| Melting Point | 41-44 °C | [2] |

| Appearance | White to cream crystalline powder or solid | [3] |

| Reactivity | The sulfonyl chloride group is highly reactive and prone to hydrolysis in the presence of water and other protic solvents, forming the corresponding sulfonic acid.[4] |

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and data from analogous sulfonyl chlorides, a qualitative solubility profile for this compound can be inferred. The molecule possesses both a polar sulfonyl chloride group and a large, relatively nonpolar phenoxybenzene moiety. This dual character dictates its solubility in various organic solvents.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide) - this compound is expected to be soluble in these solvents. For instance, the related compound 4-methoxybenzenesulfonyl chloride is soluble in acetone, acetonitrile, and DMSO.[5]

-

Ethers: (e.g., Diethyl ether, Dioxane) - Good solubility is anticipated. 4-Methoxybenzenesulfonyl chloride is soluble in dioxane.[5]

-

Halogenated Solvents: (e.g., Dichloromethane, Chloroform) - High solubility is expected in these solvents.

-

Aromatic Hydrocarbons: (e.g., Benzene, Toluene) - The presence of the phenoxybenzene group suggests good solubility. 4-Phenylazobenzenesulfonyl chloride is soluble in benzene.[6]

-

Alcohols: (e.g., Methanol, Ethanol) - While likely soluble, these protic solvents will react with the sulfonyl chloride group, leading to solvolysis.[4] Therefore, extended storage in alcoholic solutions is not recommended if the integrity of the starting material is required. 4-Methoxybenzenesulfonyl chloride is listed as soluble in ethanol and methanol.[5]

-

Nonpolar Aliphatic Hydrocarbons: (e.g., Hexane, Heptane) - Solubility is expected to be limited in these solvents due to the polar sulfonyl chloride group.

-

Water: this compound is expected to be insoluble in water and will undergo hydrolysis at the interface.[4]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocols are recommended.

Gravimetric Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected anhydrous organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Sealable vials (e.g., screw-cap vials with PTFE-lined septa)

-

Syringe filters (PTFE, 0.22 µm)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a sealable vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Solvent Addition: Add a known volume of the desired anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. To avoid drawing up any solid particles, it is advisable to attach a syringe filter to the syringe.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's boiling point and melting point to avoid decomposition or loss of the solute.

-

Mass Determination: Once the solvent is completely removed, place the dish or vial containing the solid residue in a desiccator to cool to room temperature. Weigh the dish or vial on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot withdrawn (L))

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound 97 1623-92-3 [sigmaaldrich.com]

- 3. L17664.06 [thermofisher.com]

- 4. This compound | 1623-92-3 | Benchchem [benchchem.com]

- 5. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]

- 6. 58359-53-8 CAS MSDS (4-PHENYLAZOBENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Electrophilicity of 4-Phenoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 4-phenoxybenzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The document explores the fundamental principles governing its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. By examining the electronic effects of the 4-phenoxy substituent and comparing its reactivity to other benzenesulfonyl chlorides, this guide offers valuable insights for optimizing synthetic routes and understanding the reaction mechanisms involving this versatile reagent.

Introduction

This compound is a vital building block in organic synthesis, primarily utilized for the introduction of the 4-phenoxybenzenesulfonyl moiety into target molecules.[1] Its utility stems from the high reactivity of the sulfonyl chloride functional group (-SO₂Cl), which acts as a potent electrophile, readily undergoing nucleophilic substitution reactions.[2] This reactivity is fundamental in medicinal chemistry for the creation of sulfonamides and sulfonate esters, classes of compounds with a broad spectrum of biological activities.[1] Understanding the electrophilicity of this compound is paramount for controlling reaction outcomes, optimizing synthetic protocols, and designing novel therapeutic agents.

The electrophilic character of the sulfur atom in the sulfonyl chloride group is significantly influenced by the substituents on the aromatic ring. The 4-phenoxy group, with its combination of inductive and resonance effects, modulates the reactivity of the sulfonyl chloride, distinguishing it from simpler aryl sulfonyl chlorides like benzenesulfonyl chloride. This guide will delve into the quantitative aspects of this influence.

Core Concepts: Electrophilicity and Reactivity

The electrophilicity of this compound is centered on the electron-deficient sulfur atom of the sulfonyl chloride group. This potent electrophilicity drives its reactions with a wide range of nucleophiles. The primary reaction pathways include:

-

Sulfonamide Formation: Reaction with primary or secondary amines to yield sulfonamides. This is a cornerstone reaction in the synthesis of sulfa drugs and other pharmacologically active compounds.[2]

-

Sulfonate Ester Formation: Reaction with alcohols to form sulfonate esters.[2]

-

Hydrolysis: Reaction with water, leading to the corresponding 4-phenoxybenzenesulfonic acid. This reaction highlights the need for anhydrous conditions when handling the reagent.[2]

The mechanism of these reactions is generally considered to be a bimolecular nucleophilic substitution (SN2) at the sulfur atom. This is supported by kinetic studies on analogous benzenesulfonyl chlorides.

Quantitative Analysis of Electrophilicity

Hammett and Taft Parameters for the 4-Phenoxy Group

The Hammett equation, log(k/k₀) = σρ, and the Taft equation, log(k/k₀) = ρσ + δEs, are linear free-energy relationships that quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively.[3][4] The substituent constants (σ, σ*, Es) are a measure of the electronic and steric effects of a particular group.

Table 1: Hammett and Taft Substituent Constants for Common Groups

| Substituent | σm | σp | σ- | σ+ |

| -OCH₃ | 0.12 | -0.27 | -0.12 | -0.78 |

| -CH₃ | -0.07 | -0.17 | -0.31 | |

| -Cl | 0.37 | 0.23 | 0.11 | |

| -NO₂ | 0.71 | 0.78 | 1.25 | 0.79 |

| -OPh | ~0.1 | ~-0.3 |

Note: The values for the 4-phenoxy group (-OPh) are estimated based on its known electronic properties as a moderately electron-donating group through resonance and an electron-withdrawing group through induction. The para position is more influenced by the electron-donating resonance effect.

The negative estimated σp value for the phenoxy group suggests that it will decrease the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride, leading to a slower reaction rate with nucleophiles.

Estimated Reaction Kinetics

Based on the Hammett parameters, the rate of reaction of this compound with a given nucleophile is expected to be slower than that of benzenesulfonyl chloride and significantly slower than that of 4-nitrobenzenesulfonyl chloride. Conversely, it is expected to be faster than 4-methoxybenzenesulfonyl chloride due to the slightly less electron-donating nature of the phenoxy group compared to the methoxy group.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the electrophilicity of this compound.

Protocol for Kinetic Measurement of the Reaction with Aniline

This protocol is adapted from established methods for studying the kinetics of the reaction between substituted benzenesulfonyl chlorides and anilines.[2]

Objective: To determine the second-order rate constant for the reaction of this compound with aniline in methanol.

Materials:

-

This compound

-

Aniline (freshly distilled)

-

Methanol (anhydrous)

-

Standardized hydrochloric acid solution (0.01 M)

-

Bromothymol blue indicator

-

Thermostated water bath

-

Pipettes, burettes, and volumetric flasks

Methodology:

-

Solution Preparation:

-

Prepare a 0.02 M solution of this compound in anhydrous methanol.

-

Prepare a 0.1 M solution of aniline in anhydrous methanol.

-

-

Reaction Procedure:

-

Equilibrate both reactant solutions and a separate flask of anhydrous methanol to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.

-

To initiate the reaction, pipette 25.0 mL of the this compound solution and 25.0 mL of the aniline solution into a 100 mL volumetric flask and dilute to the mark with anhydrous methanol from the water bath. Start a stopwatch immediately.

-

-

Titration and Data Collection:

-

At regular time intervals (e.g., every 10 minutes), withdraw a 10.0 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing 10 mL of ice-cold water.

-

Add a few drops of bromothymol blue indicator and titrate the unreacted aniline with the standardized 0.01 M HCl solution.

-

Record the volume of HCl required at each time point.

-

-

Data Analysis:

-

Calculate the concentration of aniline at each time point.

-

Plot 1/[Aniline] versus time. A linear plot indicates a second-order reaction.

-

The slope of the line will be equal to the second-order rate constant (k).

-

Workflow Diagram:

Caption: Experimental workflow for determining the reaction kinetics.

Protocol for Solvolysis Kinetics by Conductance Measurement

This protocol is based on the methodology used for studying the solvolysis of other substituted benzenesulfonyl chlorides.

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent (e.g., 80% ethanol/water).

Materials:

-

This compound

-

Solvent (e.g., 80% ethanol/water mixture)

-

Conductivity meter and cell

-

Thermostated water bath

-

Magnetic stirrer

Methodology:

-

Setup:

-

Place a known volume of the solvent in the conductivity cell, which is immersed in a thermostated water bath at the desired temperature.

-

Allow the solvent to reach thermal equilibrium while stirring.

-

-

Reaction Initiation:

-

Prepare a concentrated stock solution of this compound in a small amount of anhydrous acetone.

-

Inject a small, known amount of the stock solution into the solvent in the conductivity cell to initiate the solvolysis reaction. The final concentration of the sulfonyl chloride should be low (e.g., 10⁻⁴ M).

-

-

Data Collection:

-

Record the conductivity of the solution as a function of time. The conductivity will increase as the reaction proceeds due to the formation of hydrochloric acid and 4-phenoxybenzenesulfonic acid.

-

-

Data Analysis:

-

The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (after the reaction is complete) and Ct is the conductivity at time t. The slope of this plot will be -k.

-

Reaction Pathway Diagram:

Caption: SN2 mechanism for the solvolysis of this compound.

Conclusion

This compound is a moderately reactive electrophile, with its reactivity governed by the electronic properties of the 4-phenoxy substituent. The provided experimental protocols offer a framework for the quantitative determination of its electrophilicity through kinetic studies. A thorough understanding of its reactivity is essential for its effective utilization in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The data and methodologies presented in this guide serve as a valuable resource for researchers and scientists working with this important synthetic intermediate.

References

- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]

- 2. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Taft equation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hydrolysis of 4-Phenoxybenzenesulfonyl Chloride to 4-Phenoxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzenesulfonic acid is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. One of the common methods for its preparation is the hydrolysis of 4-phenoxybenzenesulfonyl chloride. This technical guide provides a comprehensive overview of this reaction, including the underlying mechanism, a detailed experimental protocol, and a summary of key reaction parameters.

Reaction Mechanism and Signaling Pathway

The hydrolysis of this compound to 4-phenoxybenzenesulfonic acid is a nucleophilic acyl substitution reaction. The generally accepted mechanism for the hydrolysis of aromatic sulfonyl chlorides in a neutral or alkaline aqueous medium is a bimolecular nucleophilic substitution (SN2) pathway.[1][2] In this reaction, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The reaction proceeds through a trigonal bipyramidal transition state where the oxygen atom of the water molecule is partially bonded to the sulfur atom, and the chlorine atom is partially detached.[2] This is followed by the departure of the chloride ion as a leaving group and a proton transfer to a water molecule to yield the sulfonic acid and hydrochloric acid.

Below is a diagram illustrating the SN2 hydrolysis mechanism:

Caption: SN2 mechanism for the hydrolysis of this compound.

Experimental Protocol

Materials:

-

This compound

-

Anhydrous sodium carbonate

-

Deionized water

-

Glacial acetic acid (for purification, optional)

-

Decolorizing carbon (optional)

-

Concentrated hydrochloric acid (for purification, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Separatory funnel

-

Beakers and graduated cylinders

-

pH meter or litmus paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, anhydrous sodium carbonate, and deionized water. The sodium carbonate is added to neutralize the hydrochloric acid formed during the reaction.

-

Hydrolysis: Heat the mixture to boiling with continuous stirring. The hydrolysis is typically complete within one hour after the sulfonyl chloride has melted and dissolved.[3]

-

Filtration: After the reaction is complete, cool the solution and filter it to remove any insoluble impurities.

-

Acidification: Make the filtrate just acidic to litmus paper by the addition of a suitable acid, such as acetic acid.[3]

-

Isolation and Purification (if necessary):

-

If the sulfonic acid precipitates upon acidification, it can be collected by filtration.

-

For further purification, the crude product can be recrystallized. This may involve dissolving the product in a suitable solvent (e.g., glacial acetic acid), treating with decolorizing carbon, filtering, and then inducing crystallization by cooling or adding a non-solvent.[3]

-

Alternatively, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent.

-

Workflow Diagram:

Caption: General experimental workflow for the hydrolysis of this compound.

Quantitative Data

Specific quantitative data for the hydrolysis of this compound, such as precise yields and reaction rates under various conditions, are not extensively reported in the available literature. However, for the hydrolysis of a similar compound, benzenesulfonyl chloride, yields can be affected by the duration of contact with water, with prolonged exposure leading to decreased yields of the unhydrolyzed starting material.[4]

For illustrative purposes, the following table presents hypothetical quantitative data that could be obtained from experimental studies on the hydrolysis of this compound.

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1 equivalent | Starting material. |

| Water | Excess | Acts as both solvent and nucleophile. |

| Base (e.g., Na₂CO₃) | 1-2 equivalents | To neutralize the HCl byproduct. |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C | Heating is generally required to drive the reaction. |

| Reaction Time | 1 - 4 hours | Dependent on temperature and substrate concentration. |

| Solvent | Water or aqueous mixtures | The polarity of the solvent can influence the reaction rate. |

| Yield and Purity | ||

| Yield of 4-Phenoxybenzenesulfonic Acid | > 90% (Hypothetical) | Yields are typically high for sulfonyl chloride hydrolysis. |

| Purity | > 95% (after purification) | Purification methods like recrystallization can improve purity. |

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction:

-

Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (4-phenoxybenzenesulfonic acid).

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of the reactant and product over time, allowing for the calculation of reaction kinetics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ and to characterize the final product. Changes in the chemical shifts of the aromatic protons can be observed as the sulfonyl chloride is converted to the sulfonic acid.[5]

-

Mass Spectrometry (MS): Useful for confirming the identity of the product and any intermediates or byproducts.[6]

Conclusion

The hydrolysis of this compound is a fundamental and efficient method for the synthesis of 4-phenoxybenzenesulfonic acid. The reaction proceeds via a well-understood SN2 mechanism. While specific quantitative data for this particular reaction is sparse in the literature, the general principles of sulfonyl chloride hydrolysis suggest that high yields can be achieved under appropriate conditions. The provided experimental protocol, adapted from similar transformations, offers a solid starting point for laboratory-scale synthesis. Further optimization of reaction conditions and rigorous analytical monitoring are recommended to achieve the desired yield and purity for specific research and development applications.

References

- 1. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

4-Phenoxybenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

An In-depth Examination of its Synthesis, Properties, and Application as a Premier Sulfonylating Agent in Drug Discovery and Organic Synthesis.

Introduction

4-Phenoxybenzenesulfonyl chloride is a versatile sulfonylating agent widely employed in organic chemistry and medicinal chemistry. Its utility lies in the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides and sulfonate esters.[1] This reactivity, combined with the physicochemical properties imparted by the phenoxy group, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of therapeutic agents.[1] This guide provides a detailed overview of its synthesis, key reactions, and applications, with a focus on its role in the development of matrix metalloproteinase (MMP) inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1623-92-3 | [1] |

| Molecular Formula | C₁₂H₉ClO₃S | |

| Molecular Weight | 268.72 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 41-44 °C | |

| Boiling Point | 180 °C at 5 mmHg | |

| Solubility | Soluble in organic solvents such as DMF and diethyl ether. | |

| Stability | Moisture sensitive; hydrolyzes in the presence of water.[1] |

Synthesis of this compound

The primary industrial and laboratory method for the synthesis of this compound is the direct chlorosulfonation of diphenyl ether using chlorosulfonic acid.[1]

General Experimental Protocol: Chlorosulfonation of Diphenyl Ether

This protocol is based on established methods for the synthesis of aryl sulfonyl chlorides.

Materials:

-

Diphenyl ether

-

Chlorosulfonic acid

-

Thionyl chloride (optional, as described in some patents)[1]

-

Ice

-

Suitable organic solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool the diphenyl ether in a suitable solvent.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining a low temperature (typically between -10 and 20 °C). The reaction is highly exothermic and releases HCl gas, so adequate cooling and ventilation are crucial.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete sulfonation.

-

For chlorination, the mixture can be heated to reflux, potentially with the addition of thionyl chloride, to convert the sulfonic acid to the sulfonyl chloride.[1]

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

Applications as a Sulfonylating Agent

This compound is a potent electrophile due to the electron-withdrawing nature of the sulfonyl chloride group, making it highly reactive towards nucleophiles.[1]

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of sulfonamides, a class of compounds with significant pharmacological importance.[1][2]

This protocol is a generalized procedure based on common methods for sulfonamide synthesis.[2]

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline)

-

A base (e.g., pyridine or triethylamine)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)

Procedure:

-

Dissolve the amine in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude sulfonamide.

-

The product can be purified by recrystallization or column chromatography.

Reaction Yields: The yields of sulfonamide synthesis can vary depending on the amine and reaction conditions. For instance, reactions of benzenesulfonyl chloride with aniline using triethylamine as a base in THF have been reported to yield up to 86%.[2] Similarly, reactions in diethyl ether at 0 °C have yielded 85% of the corresponding sulfonamide.[2]

Synthesis of Sulfonate Esters

This compound reacts with alcohols in the presence of a base to form sulfonate esters. This reaction is crucial for introducing the 4-phenoxybenzenesulfonyl moiety, which can serve as a good leaving group in subsequent reactions.[1]

Application in Drug Discovery: Matrix Metalloproteinase (MMP) Inhibitors

A significant application of this compound is in the synthesis of bioactive molecules, particularly enzyme inhibitors. Derivatives of 4-phenoxybenzenesulfonyl pyrrolidine have been designed and synthesized as potent inhibitors of matrix metalloproteinases (MMPs).[3]

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis. Therefore, the development of MMP inhibitors is a key area of research in drug discovery.

Synthesis of 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives

A general synthetic route to these inhibitors involves the reaction of this compound with a substituted pyrrolidine derivative.

The following is a representative protocol for the synthesis of N-(4-phenoxybenzenesulfonyl)pyrrolidine derivatives.[4]

Materials:

-

A suitable pyrrolidine derivative (e.g., a proline ester)

-

This compound

-

Triethylamine (Et₃N) or another suitable base

-

A suitable solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the pyrrolidine derivative in the solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add this compound to the reaction mixture.

-

Stir the mixture at 0 °C for a few hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to obtain the desired product.

Quantitative Data: Several 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against MMP-2 and MMP-9.[3]

| Compound | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) |

| 4a | Potent | Potent |

| 4e | Potent | Potent |

| 4i | Potent | Potent |

Note: Specific IC₅₀ values were not provided in the search results, but compounds 4a, 4e, and 4i were highlighted as displaying more potent activity.[3]

Signaling Pathway and Mechanism of Action

MMP inhibitors containing the 4-phenoxybenzenesulfonyl moiety can interfere with the signaling pathways that promote cancer cell migration and invasion. By inhibiting MMPs, these compounds can prevent the degradation of the extracellular matrix, a crucial step in metastasis.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis and medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal choice for the introduction of the 4-phenoxybenzenesulfonyl group into a wide range of molecules. Its application in the development of potent MMP inhibitors highlights its significance in the quest for new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering researchers and drug development professionals a solid foundation for utilizing this important chemical entity in their work.

References

- 1. This compound | 1623-92-3 | Benchchem [benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Sulfonamides Using 4-Phenoxybenzenesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-phenoxybenzenesulfonyl moiety into various molecules. The resulting sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] This class of compounds has been extensively explored for the development of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs, as well as enzyme inhibitors.[1] The presence of the phenoxy group can significantly influence the physicochemical properties of the final compounds, such as solubility and electronic characteristics, making it a valuable scaffold in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides using this compound, along with a summary of their applications and relevant biological pathways.

Applications in Drug Discovery